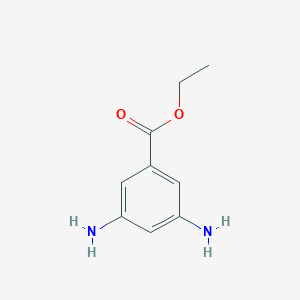

Ethyl 3,5-diaminobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 3,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLVQOMJOKNXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173140 | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-51-5 | |

| Record name | Benzoic acid, 3,5-diamino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3,5-diaminobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-diaminobenzoate is a versatile aromatic diamine with significant applications in polymer chemistry and as a building block in the synthesis of pharmaceuticals. Its structure, featuring two primary amine groups and an ethyl ester moiety on a benzene ring, provides a unique combination of reactivity and functionality. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, providing researchers and professionals with the technical insights necessary for its effective utilization.

Synthesis of this compound: A Self-Validating Protocol

The primary and most industrially viable route for the synthesis of this compound is the catalytic hydrogenation of its precursor, ethyl 3,5-dinitrobenzoate. This process involves the reduction of the two nitro groups to primary amine groups, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The causality behind this choice lies in the high efficiency and selectivity of Pd/C for nitro group reduction under relatively mild conditions, minimizing side reactions.

Diagram of the Synthesis Pathway

Caption: Synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 3,5-dinitrobenzoate

This protocol is designed as a self-validating system, where successful execution yields a high-purity product with the expected spectral characteristics.

Materials:

-

Ethyl 3,5-dinitrobenzoate

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Celite or a similar filter aid

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve ethyl 3,5-dinitrobenzoate in a minimal amount of absolute ethanol. The choice of ethanol is critical as it readily dissolves the starting material and the product, facilitating the reaction and subsequent purification.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically around 5-10 mol% relative to the dinitro compound. A higher loading can increase the reaction rate but also adds to the cost and potential for product loss during filtration.

-

Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas to remove any oxygen, which can deactivate the catalyst. Subsequently, introduce hydrogen gas to the desired pressure (typically 3-4 MPa). The reaction is then stirred vigorously at room temperature.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Filtration: Upon completion of the reaction (indicated by the cessation of hydrogen uptake or TLC analysis), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The use of a filter aid is crucial for the complete removal of the fine catalyst particles.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline solid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in various fields.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.21 g/mol | |

| Appearance | Off-white to light brown crystalline solid | --- |

| Melting Point | 84-86 °C | --- |

| Solubility | Soluble in ethanol, methanol, and other polar organic solvents. | --- |

| CAS Number | 1949-51-5 |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amine groups.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons. The chemical shifts of the aromatic carbons are sensitive to the positions of the amine substituents.

-

FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1720 cm⁻¹), and C-N stretching vibrations.

Applications in Research and Development

The unique bifunctionality of this compound makes it a valuable monomer and building block in several areas of research and development.

Polymer Chemistry

This compound serves as a key monomer in the synthesis of high-performance polyamides and other polymers.[2][3] The two amine groups can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form robust polymer chains. The ester group can be further modified post-polymerization to introduce additional functionalities. Polyamides derived from this monomer can exhibit enhanced thermal stability and mechanical properties.

Caption: General workflow for the synthesis of polyamides from this compound.

Drug Development and Medicinal Chemistry

In the pharmaceutical industry, this compound is utilized as a versatile scaffold for the synthesis of various bioactive molecules. The aromatic diamine core can be found in a range of therapeutic agents. Its structure allows for diverse chemical modifications to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of diaminobenzoic acid have been explored for their potential in developing novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in both materials science and pharmaceutical development. Its straightforward synthesis from readily available starting materials, coupled with its unique chemical functionality, makes it an attractive building block for the creation of complex molecules and high-performance polymers. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage its full potential in their scientific endeavors.

References

- Brutulescu, C., Gaina, V., & Gaina, C. (2006). Synthesis and properties of new polyamides based on 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. Designed Monomers and Polymers, 9(1), 79-90.

- Gaina, V., & Gaina, C. (2007). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. Journal of Applied Polymer Science, 103(3), 2013-2020.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- CN101891636A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid. (2010). Google Patents.

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 3,5-diaminobenzoate: A Versatile Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-diaminobenzoate is a significant chemical intermediate, valued for its versatile reactivity.[1] As an aromatic amine, its structure features two amino groups, which makes it a crucial component in the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, particularly within the realms of pharmaceutical development and polymer chemistry.[1]

Chemical Structure and Nomenclature

The fundamental identity of a chemical compound lies in its structure and internationally recognized name.

1.1 IUPAC Name

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[2][3]

1.2 Chemical Structure

The structure consists of a benzene ring substituted with two amino groups (-NH₂) at the 3 and 5 positions, and an ethyl ester group (-COOCH₂CH₃) at the 1 position.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is paramount for its effective and safe use in a laboratory setting.

2.1 Physicochemical Data

The properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Light brown to brown solid | [4] |

| Boiling Point | 389.3°C at 760 mmHg | [5] |

| Density | 1.214 g/cm³ | [5] |

| Flash Point | 221.8°C | [5] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [3][4] |

2.2 Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338.[6]

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection, and respiratory protection, should be worn when handling this compound. In case of contact, it is advised to wash the skin or rinse the eyes thoroughly with water.[6] If inhaled, the individual should be moved to fresh air.[6]

Synthesis and Reactivity

The synthesis of this compound is a critical process for its availability in research and industry.

3.1 Synthetic Pathway Overview

A common synthetic route involves the reduction of the corresponding dinitro compound, ethyl 3,5-dinitrobenzoate. This transformation is a foundational reaction in organic chemistry, converting nitro groups into primary amines.

Caption: General synthesis of this compound.

3.2 Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction byproducts.

Step-by-Step Methodology:

-

Reactor Setup: A solution of ethyl 3,5-dinitrobenzoate is prepared in a suitable solvent, such as ethanol or methanol, within a pressure-resistant reactor.[7]

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[8]

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under hydrogen pressure at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion of the starting material.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization to achieve high purity.

Causality Insight: The choice of a heterogeneous catalyst like Pd/C is advantageous as it can be easily removed from the reaction mixture by simple filtration, simplifying the purification process.[8]

Applications in Research and Development

The unique structure of this compound, with its two reactive amino groups and an ester functionality, makes it a valuable building block in several areas of chemical science.

4.1 Pharmaceutical and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] The diamino-substituted benzene ring is a common scaffold in medicinal chemistry, and its presence in this compound allows for the construction of more complex, biologically active molecules.[1][9] It is particularly noted for its use in developing targeted therapies.[1][9]

4.2 Polymer Chemistry

In the field of polymer science, this compound is used in the formulation of specialty polymers.[1] The amino groups can react with dicarboxylic acids or their derivatives to form polyamides, which can exhibit enhanced thermal stability and mechanical strength.[1] These properties are highly desirable for the manufacturing of durable materials.[1] Recent research has explored the use of its derivatives in creating polyamide thin film composite membranes for desalination, highlighting its role in developing materials with advanced functionalities.[10][11]

Caption: Key application areas of this compound.

Conclusion

This compound is a compound of significant interest to the scientific community. Its well-defined structure, predictable reactivity, and versatile applications make it an indispensable tool for researchers and developers in both the pharmaceutical and material science industries. A thorough understanding of its properties and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in innovative research and development projects.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74765, this compound. Available at: [Link]

-

Chemsrc. This compound | CAS#:1949-51-5. Available at: [Link]

-

Chem-Impex. 3,5-Diaminobenzoato de etilo. Available at: [Link]

-

Chem-Impex. This compound. Available at: [Link]

-

Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 458855, Ethyl 3,4-diaminobenzoate. Available at: [Link]

-

Baig, U., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. Available at: [Link]

- Google Patents. CN101362705B - 3,5-diaminobenzoic acid preparation method.

-

SIELC Technologies (2018). Ethyl 3-aminobenzoate. Available at: [Link]

-

ResearchGate. Synthesis of 3,5-diaminobenzonic-4'-diphenyl ester. Available at: [Link]

-

ResearchGate. Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H12N2O2 | CID 74765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1949-51-5 [sigmaaldrich.com]

- 4. This compound CAS#: 1949-51-5 [chemicalbook.com]

- 5. This compound | CAS#:1949-51-5 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3,5-diaminobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Diamine Building Block

Ethyl 3,5-diaminobenzoate (CAS No. 1949-51-5) is an aromatic diamine ester that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique trifunctional architecture—comprising two nucleophilic primary amine groups at the meta positions and an ethyl ester moiety—offers a convergence of reactivity and functionality. This arrangement makes it a valuable precursor in the development of complex molecular scaffolds, particularly in the fields of polymer chemistry and medicinal chemistry.[1][2]

In pharmaceutical research, the diamine structure is a common motif in bioactive molecules, and the meta-orientation of the amino groups on the benzene ring imparts specific conformational properties to the resulting structures. The ethyl ester provides a readily modifiable handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid to enhance solubility or provide an additional reactive site.[2] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Part 1: Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in synthesis and analysis. These properties dictate choices regarding reaction conditions, purification methods, and characterization techniques.

Core Physical and Chemical Identifiers

The fundamental identifiers and computed properties for this compound are summarized in the table below, providing a quick reference for researchers.[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 1949-51-5 | [5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [3] |

| Molecular Weight | 180.21 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| Physical Form | Solid | |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 78.3 Ų | [3] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. |

Solubility Profile

While extensive quantitative solubility data is not widely published, empirical evidence suggests that this compound exhibits solubility characteristics typical of substituted anilines. It is known to enhance the solubility of final products it is incorporated into.[2] A general solubility profile is as follows:

-

Polar Aprotic Solvents: Generally soluble in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are common media for reactions involving this type of monomer.

-

Alcohols: Soluble in methanol and ethanol, particularly with heating. Ethanol is a common solvent for its synthesis via reduction.[6]

-

Chlorinated Solvents: Expected to have some solubility in dichloromethane (DCM) and chloroform.

-

Ethers & Esters: Moderately soluble in solvents like Tetrahydrofuran (THF) and ethyl acetate, which are often used for extraction and chromatography.

-

Water: Sparingly soluble in water at neutral pH. Solubility increases under acidic conditions due to the protonation of the amine groups to form ammonium salts.

Field Insight: When conducting reactions, DMSO and DMF are excellent choices for achieving homogeneity. For workup procedures, extraction with ethyl acetate or DCM is effective, but multiple extractions may be necessary. If residual DMSO needs to be removed, diluting the reaction mixture with a large volume of water and extracting with a less polar, water-immiscible solvent like ethyl acetate or diethyl ether is a standard and effective technique.[7]

Spectral Characterization

The spectral data are indispensable for confirming the identity and purity of this compound. Below are the expected characteristic signals based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.

-

Aromatic Protons: The symmetry of the 3,5-disubstituted ring results in a distinct pattern. One proton at the C2 position will appear as a triplet (or a narrow multiplet), and two equivalent protons at the C4 and C6 positions will appear as a doublet (or a narrow multiplet). These signals are typically found in the aromatic region (δ 6.0-7.5 ppm).

-

Amine Protons (-NH₂): A broad singlet corresponding to the four protons of the two amine groups. The chemical shift can vary significantly depending on solvent and concentration but is often observed between δ 3.5-5.0 ppm.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂-) and a triplet corresponding to the methyl protons (-CH₃), characteristic of an ethyl group, typically found around δ 4.3 ppm and δ 1.3 ppm, respectively.[8]

¹³C NMR Spectroscopy: The carbon NMR provides information on the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 166-168 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons will be present. The carbons bearing the amino groups (C3, C5) will be significantly shielded, appearing upfield around δ 148 ppm. The carbon attached to the ester group (C1) will be downfield, while C2, C4, and C6 will appear in the δ 100-110 ppm range.

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) signal appears around δ 60-61 ppm, and the methyl carbon (-CH₃) signal appears upfield around δ 14-15 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups.

-

N-H Stretching: Two distinct, sharp to medium bands in the region of 3200-3400 cm⁻¹, characteristic of a primary amine (symmetric and asymmetric stretches).[9]

-

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.[10]

-

C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1585-1600 cm⁻¹ and 1400-1500 cm⁻¹ regions.[11]

-

Aromatic C-H Bending: Strong bands in the 675-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS):

-

Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 180. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 135, and the loss of the entire ester group (-COOC₂H₅, m/z = 73) to give a fragment at m/z = 107.

Part 2: Synthesis and Reactivity

This compound is not typically synthesized via direct esterification of 3,5-diaminobenzoic acid in introductory settings due to the potential for side reactions with the amine groups. The most reliable and scalable laboratory synthesis involves a two-step sequence starting from 3,5-dinitrobenzoic acid.

Recommended Synthesis Pathway: Reduction of a Dinitro Precursor

This pathway involves the initial synthesis of Ethyl 3,5-dinitrobenzoate, followed by its chemical reduction to the target diamine. This approach is advantageous because it utilizes readily available starting materials and employs robust, well-documented reactions.

Caption: Recommended two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3,5-dinitrobenzoate (Precursor)

This step is a classic Fischer esterification. The use of excess ethanol drives the equilibrium toward the product.

-

Rationale: 3,5-Dinitrobenzoic acid is esterified under acidic conditions. Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for attack by the ethanol nucleophile.[12]

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3,5-dinitrobenzoic acid (1.0 eq.).

-

Add a significant excess of absolute ethanol (e.g., 10-15 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq.) dropwise with stirring.

-

Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a larger volume of cold water or onto ice.

-

The solid product, Ethyl 3,5-dinitrobenzoate, will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water, followed by a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the product. The melting point of Ethyl 3,5-dinitrobenzoate is approximately 94-95 °C.[13] Recrystallization from ethanol can be performed if necessary.

-

Step 2: Synthesis of this compound via Reduction

The reduction of aromatic nitro groups to amines is reliably achieved using stannous chloride (SnCl₂) in an acidic medium.

-

Rationale: Stannous chloride dihydrate (SnCl₂·2H₂O) is a classic and effective reducing agent for aromatic nitro compounds. The reaction proceeds in an acidic environment (concentrated HCl) with ethanol as a co-solvent to ensure solubility of the organic starting material. The tin(II) is oxidized to tin(IV) while the nitro groups are reduced.[6][14]

-

Protocol:

-

In a round-bottom flask, dissolve Ethyl 3,5-dinitrobenzoate (1.0 eq.) in ethanol.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 6-7 eq.) in concentrated hydrochloric acid. The reaction is exothermic.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture in an ice bath and slowly basify by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is strongly alkaline (pH > 10). This will precipitate tin salts as tin hydroxides.

-

Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

Core Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two primary amine groups, which readily undergo reactions typical of anilines.

Amide Bond Formation: The most significant reaction is acylation with carboxylic acids, acyl chlorides, or anhydrides to form amide bonds.[15] This is the cornerstone of its use in preparing polyamides and in derivatizing molecules for drug discovery.[4] Standard coupling reagents such as DCC, EDC, or HATU can be used to facilitate amide bond formation with carboxylic acids.[16]

Caption: Polycondensation reaction to form an aromatic polyamide.

Polymer Synthesis: As a diamine monomer, it is used in step-growth polymerization with diacyl chlorides or dicarboxylic acids to synthesize aromatic polyamides.[17][18] These polymers often exhibit high thermal stability and desirable mechanical properties, making them relevant for advanced materials and biomedical applications.[19]

Part 3: Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is critical for its successful use in subsequent synthetic steps, especially in a regulated drug development environment. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for the analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.

-

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides a nonpolar stationary phase, and a polar mobile phase (a mixture of water/buffer and an organic modifier like acetonitrile or methanol) is used to elute the compounds. An acidic modifier is often used to ensure that the amine groups are protonated, leading to sharper peaks and more reproducible retention times.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution: Start with a higher percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes. A typical gradient might be:

-

0-2 min: 5% B

-

2-12 min: 5% to 95% B

-

12-15 min: Hold at 95% B

-

15-16 min: 95% to 5% B

-

16-20 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

-

Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis scan).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile). Dilute further to an appropriate concentration for analysis (e.g., 10-50 µg/mL).

-

-

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure system suitability parameters (e.g., retention time reproducibility, peak asymmetry, theoretical plates) are met.

-

Purity Assessment: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Part 4: Safety and Handling

This compound, like many aromatic amines, requires careful handling to minimize exposure.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302). It may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent synthetic intermediate whose value lies in its well-defined trifunctional structure. The two meta-oriented primary amines provide predictable nucleophilicity for building complex architectures like polyamides or for derivatization in drug discovery campaigns. This guide has detailed its core properties and provided robust, field-tested protocols for its synthesis and analysis. By leveraging this technical information, researchers and drug development professionals can confidently and efficiently incorporate this compound into their synthetic programs to accelerate innovation.

References

-

Brutzel, M. V., & Markvoort, A. J. (2014). Synthesis and properties of new polyamides based on 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. Designed Monomers and Polymers, 8(1), 69-79. [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (n.d.). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

-

Chemsrc. (2025). This compound | CAS#:1949-51-5. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of polyamides. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Baig, U., Waheed, A., Ahmad, H., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology, 364, 132178. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane... [Request PDF]. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved January 14, 2026, from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-140. [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

-

SIELC Technologies. (2018). Ethyl 3-aminobenzoate. Retrieved January 14, 2026, from [Link]

-

Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. [Link]

-

The Hive. (2003). SnCl2 as a reducing agent. Hive Chemistry Discourse. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 14, 2026, from [Link]

-

Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha, 2(4), 100-104. [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Coll. Vol. 2, p.130 (1943); Vol. 13, p.28 (1933). [Link]

-

ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]

-

ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2012). How to eliminate DMSO completely from the organic reaction mixture.... Retrieved January 14, 2026, from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

-

ResearchGate. (2006). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. Journal of Applied Polymer Science, 103(3), 2013-2020. [Link]

-

National Chemical Laboratory, India. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H12N2O2 | CID 74765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. hansshodhsudha.com [hansshodhsudha.com]

- 13. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]

- 14. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]

- 15. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 118000500 [thermofisher.cn]

- 18. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 19. Ethyl 3-aminobenzoate | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3,5-diaminobenzoate

Abstract

Ethyl 3,5-diaminobenzoate is a versatile aromatic amine derivative with significant applications as a building block in the synthesis of pharmaceuticals, polymers, and dyes.[1] Its utility is fundamentally governed by its physicochemical properties, primarily its solubility in relevant solvent systems and its stability under various environmental conditions. This guide provides a comprehensive technical overview of these critical parameters for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its solubility and stability, present detailed, field-proven protocols for their experimental determination, and discuss the interpretation of the resulting data in the context of pharmaceutical development and chemical manufacturing.

Introduction: The Scientific Imperative

This compound (E-DABA), with its ethyl ester moiety and two primary aromatic amine groups, possesses a unique electronic and structural profile. The amino groups act as hydrogen bond donors and bases, while the ester group is a hydrogen bond acceptor susceptible to hydrolysis. This duality dictates its behavior in solution and its propensity for degradation.

In drug development, understanding solubility is paramount for achieving desired bioavailability and designing robust formulations.[1] Stability, the capacity of the molecule to resist chemical change over time, is equally critical for ensuring safety, efficacy, and shelf-life.[2][3] This guide moves beyond mere data reporting to explain the causality behind the experimental designs, grounding our recommendations in the authoritative standards set by the International Council for Harmonisation (ICH).[4][5][6][7][8]

Core Physicochemical Properties

A foundational understanding of E-DABA's intrinsic properties is essential before designing solubility or stability studies. These parameters offer predictive insights into its behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [9][10] |

| Molecular Weight | 180.20 g/mol | [9][10] |

| Appearance | Light brown to brown solid | [11] |

| Boiling Point | 389.3°C at 760 mmHg | [9] |

| LogP (calculated) | 2.19 | [9] |

| pKa (predicted) | The two amino groups are basic. The exact pKa values are not readily available in the search results but can be predicted to be in the range of 3-5 for aromatic amines. The ester group is neutral. |

The positive LogP value suggests a preference for lipophilic environments, yet the two amine groups provide sites for protonation in acidic media, which would dramatically increase aqueous solubility.

Solubility Profile: A Multifaceted Analysis

The solubility of E-DABA is not a single value but a profile dependent on the solvent system, pH, and temperature.

Theoretical Considerations

-

pH-Dependent Solubility: The presence of two amino groups means that the solubility of E-DABA in aqueous media will be highly pH-dependent. At neutral or basic pH, the molecule is uncharged and its solubility is governed by its intrinsic, often low, aqueous solubility. As the pH decreases below the pKa of the amino groups, they become protonated (forming ammonium salts), leading to a significant increase in solubility due to the ionic nature of the resulting species.

-

Solvent Polarity: In organic solvents, solubility will follow the "like dissolves like" principle. Polar aprotic solvents (e.g., DMSO, DMF) and protic solvents capable of hydrogen bonding (e.g., ethanol, methanol) are expected to be effective. Non-polar solvents (e.g., hexane, toluene) are predicted to be poor solvents. While specific data for E-DABA is scarce, related diaminobenzoic acid (DABA) polyimides show good solubility in polar aprotic solvents like NMP, DMAc, and DMSO, as well as some ethers like THF.[12]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Causality: The shake-flask method ensures that the system reaches true equilibrium by providing sufficient time and agitation for the dissolution process to complete. Using a visual and analytical endpoint confirms that no more solute can dissolve under the given conditions.

Methodology:

-

Preparation: Add an excess amount of E-DABA solid to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, 0.1N HCl, ethanol, DMSO). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours). This extended time allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known E-DABA concentrations.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Profile: Uncovering Degradation Pathways

Stability testing is essential to identify how a drug substance's quality varies over time under the influence of environmental factors. For E-DABA, the primary points of chemical instability are the ester linkage (hydrolysis) and the amino groups (oxidation).

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability analysis.[2][13] They intentionally expose the compound to harsh conditions to rapidly identify likely degradation products and pathways, which is critical for developing a stability-indicating analytical method.[3][14] These studies are guided by ICH Q1A principles.[4][8][15]

Causality: By subjecting the molecule to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidants), we can predict long-term stability and ensure our analytical methods can separate the parent drug from any impurities that might form during its shelf life.[2][14] The goal is to achieve 5-20% degradation; excessive degradation can lead to secondary products not relevant to real-world storage.[13]

Experimental Protocol: Forced Degradation Study

Methodology:

-

Stock Solution Preparation: Prepare a solution of E-DABA in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add an equal volume of 0.1N HCl. Heat at 60-80°C for several hours.

-

Base Hydrolysis: Add an equal volume of 0.1N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a shorter duration. Rationale: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis.

-

Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours. Rationale: Aromatic amines are susceptible to oxidation.

-

Thermal Stress (Solution): Heat a vial of the stock solution at 60-80°C.

-

Thermal Stress (Solid): Place E-DABA powder in an oven at a temperature below its melting point (e.g., 80°C).

-

Photostability: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15]

-

-

Time Point Sampling: Periodically withdraw samples from each condition. For acid/base conditions, neutralize the sample before analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using an HPLC system coupled with a photodiode array (PDA) detector and ideally a mass spectrometer (MS).

-

HPLC-PDA: To quantify the parent peak decrease and detect new impurity peaks. The PDA allows for peak purity analysis, ensuring a new peak is not co-eluting with the parent.

-

LC-MS: To obtain the mass of degradation products, providing crucial clues for structural elucidation.

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Predicted Degradation Pathways

Based on the structure of E-DABA, two primary degradation pathways are anticipated:

-

Hydrolysis: The ethyl ester bond is susceptible to both acid- and base-catalyzed hydrolysis. This reaction would cleave the ester, yielding 3,5-diaminobenzoic acid and ethanol. This is often the most significant degradation pathway for ester-containing compounds in aqueous solutions.[16]

-

Oxidation: The aromatic amine groups are electron-rich and can be oxidized, especially in the presence of oxidizing agents, light, or trace metals. This can lead to the formation of complex colored products, including nitroso, nitro, and polymeric impurities.

Visualization: Potential Degradation Pathway

Caption: Predicted Degradation Pathways for E-DABA.

Recommendations for Storage and Handling

Based on the inherent chemical liabilities of E-DABA, the following storage and handling procedures are recommended to preserve its integrity:

-

Storage: The compound should be stored in a cool, dark place in a well-sealed container to protect it from heat, light, and moisture.[11] Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation. Some suppliers recommend storage at 0-8°C.[1]

-

Handling: When preparing solutions, use freshly de-gassed solvents where possible, especially for long-term experiments, to minimize oxidative degradation. For aqueous solutions, buffering may be necessary to control pH and prevent pH-catalyzed hydrolysis.

Conclusion

The solubility and stability of this compound are not static properties but dynamic characteristics influenced by pH, solvent, temperature, light, and oxygen. A thorough understanding, gained through methodologically sound studies as outlined in this guide, is indispensable for any researcher or developer. By employing systematic approaches like equilibrium solubility testing and forced degradation studies, scientists can generate the robust data needed to formulate effectively, establish appropriate storage conditions, ensure analytical method validity, and meet the stringent requirements of regulatory bodies.

References

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

-

Quality Guidelines. (n.d.). ICH. [Link]

-

ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). ICH. [Link]

-

This compound. (n.d.). ChemSrc. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

-

Kumar, V. (2016). Forced Degradation Studies. SciSpace. [Link]

-

Rawat, T., & Pandey, I. P. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Amrutkar, S. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. [Link]

-

Ethyl 3,4-Diaminobenzoate. (n.d.). PubChem. [Link]

-

Gallego-Gómez, F., et al. (2011). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. ResearchGate. [Link]

-

Baig, U., et al. (2025). Synthesis of mthis compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology. [Link]

-

Guedes, I. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Research Square. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Official web site : ICH [ich.org]

- 8. database.ich.org [database.ich.org]

- 9. This compound | CAS#:1949-51-5 | Chemsrc [chemsrc.com]

- 10. This compound | C9H12N2O2 | CID 74765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 1949-51-5 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. scispace.com [scispace.com]

- 16. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3,5-diaminobenzoate: Properties, Synthesis, and Applications in Modern Research

This guide provides a comprehensive technical overview of Ethyl 3,5-diaminobenzoate, a versatile aromatic amine derivative. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical and physical properties of this compound, outlines detailed synthetic and purification protocols, and explores its significant applications, particularly as a crucial building block in the synthesis of pharmaceuticals and advanced polymers.

Core Molecular and Physical Properties

This compound is an organic compound characterized by a benzene ring substituted with two amino groups and an ethyl ester group at positions 3, 5, and 1, respectively. This unique substitution pattern imparts a high degree of reactivity, making it a valuable intermediate in various chemical syntheses.[1]

The fundamental properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [2][3] |

| Molecular Weight | 180.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1949-51-5 | [2] |

| Appearance | Light brown to brown solid | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [4] |

A visual representation of the chemical structure is provided below:

Sources

A Comprehensive Spectroscopic Guide to Ethyl 3,5-diaminobenzoate: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3,5-diaminobenzoate (CAS: 1949-51-5), a key chemical intermediate in the development of advanced polymers and pharmaceutical agents. Designed for researchers, chemists, and quality control professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile of the molecule. Beyond presenting raw data, this guide emphasizes the underlying principles of spectroscopic interpretation, explaining the causal relationships between molecular structure and spectral features. It outlines a logical workflow for characterization, ensuring scientific integrity and providing a self-validating framework for analysis.

Molecular Structure and Analytical Workflow

This compound is an aromatic ester containing two primary amine functional groups. Its chemical formula is C₉H₁₂N₂O₂ and it has a molecular weight of 180.20 g/mol .[1] The symmetrical substitution on the benzene ring is a key feature that dictates its spectroscopic signature, particularly in NMR. A logical and efficient workflow is paramount for the unambiguous identification and characterization of such a molecule.

The proposed analytical workflow begins with Mass Spectrometry to confirm the molecular weight. Subsequently, Infrared Spectroscopy is employed to identify key functional groups. Finally, ¹H and ¹³C NMR are used to elucidate the detailed atomic connectivity and confirm the precise isomeric structure.

Caption: Molecular structure and analytical workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry is the foundational step in structural analysis, providing the molecular weight of the compound. For this compound, the analysis confirms the expected molecular mass.

Experimental Protocol: Electron Ionization (EI-MS) A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation The key signal in the mass spectrum is the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed.

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 180.1 | Molecular ion peak, confirming the molecular formula C₉H₁₂N₂O₂.[1] |

| [M - OCH₂CH₃]⁺ | 135.1 | Loss of the ethoxy group (-OC₂H₅). |

| [M - COOCH₂CH₃]⁺ | 107.1 | Loss of the entire ethyl ester group. |

| [C₆H₆N₂]⁺ | 106.1 | Fragment corresponding to diaminobenzene. |

The presence of the molecular ion at m/z 180 confirms the compound's elemental composition. The fragmentation pattern, including the characteristic loss of the ethoxy radical, is consistent with the proposed ethyl ester structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its primary amine, ester, and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR) A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The IR beam passes through the crystal and is reflected internally, creating an evanescent wave that penetrates a short distance into the sample. The absorption of specific frequencies of IR radiation by the sample is recorded. This method requires minimal sample preparation.

Data Interpretation The spectrum is characterized by several key absorption bands. The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine.[2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3480 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Weak |

| 2980 - 2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂, -CH₃) | Medium |

| ~1715 | C=O Ester Stretch | Ethyl Ester | Strong |

| 1630 - 1580 | N-H Scissoring & C=C Ring Stretch | Amine & Aromatic Ring | Strong |

| 1350 - 1250 | C-N Aromatic Stretch | Aromatic Amine | Medium |

| ~1240 | C-O Ester Stretch | Ethyl Ester | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Note: Specific peak positions can vary slightly based on the sample phase (solid, liquid) and intermolecular interactions.

The strong absorption around 1715 cm⁻¹ is characteristic of the carbonyl (C=O) group in an aromatic ester.[4] The dual peaks in the 3480-3300 cm⁻¹ region are hallmarks of the asymmetric and symmetric N-H stretching modes of the two primary amine (-NH₂) groups.[5] The strong C-O stretch and various C-H and C=C aromatic stretches further corroborate the structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment and connectivity of hydrogen and carbon atoms. The symmetry of this compound is evident in its NMR spectra, leading to a simplified signal pattern.

Caption: Atom numbering for ¹H NMR assignments of this compound.

Experimental Protocol: ¹H and ¹³C NMR The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 5-10 mg/mL. The solution is transferred to an NMR tube. Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. The electron-donating amino groups (-NH₂) shield the aromatic protons (shifting them upfield), while the electron-withdrawing ester group (-COOEt) deshields them.[7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Rationale |

| ~6.8 - 7.0 | Doublet (d) or Triplet (t) | 2H | ~2.0 - 2.5 | H2, H6 | Protons ortho to the ester group are deshielded relative to H4. They show meta-coupling to H4.[8] |

| ~6.2 - 6.4 | Triplet (t) or Singlet (s) | 1H | ~2.0 - 2.5 | H4 | Proton para to the ester group is shielded by two ortho amino groups. Shows meta-coupling to H2 and H6.[8] |

| ~4.8 - 5.5 | Broad Singlet (br s) | 4H | N/A | -NH₂ | Amine protons are exchangeable and often appear as a broad signal.[5] |

| ~4.30 | Quartet (q) | 2H | ~7.1 | -O-CH₂- | Methylene protons adjacent to an oxygen atom and coupled to the methyl group. |

| ~1.35 | Triplet (t) | 3H | ~7.1 | -CH₃ | Methyl protons coupled to the adjacent methylene group. |

Note: Exact chemical shifts can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, fewer than 9 carbon signals are expected.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | Carbonyl carbon of the ester group, highly deshielded. |

| ~148 | C3, C5 | Aromatic carbons directly bonded to the electron-donating amino groups.[9] |

| ~132 | C1 | Quaternary carbon attached to the ester group. |

| ~108 | C2, C6 | Aromatic carbons ortho to the ester and ortho/para to the amino groups. |

| ~106 | C4 | Aromatic carbon para to the ester and ortho to two amino groups, highly shielded.[9] |

| ~61 | -O-CH₂- | Methylene carbon attached to the electronegative oxygen atom. |

| ~14 | -CH₃ | Aliphatic methyl carbon. |

Note: Carbon assignments are predictive and based on established substituent effects on benzene rings.[6][10]

Conclusion

The collective spectroscopic evidence provides an unambiguous structural confirmation of this compound. Mass spectrometry verifies the correct molecular weight of 180.20 g/mol . Infrared spectroscopy confirms the presence of key functional groups: primary aromatic amines (dual N-H stretch ~3400 cm⁻¹), an ethyl ester (strong C=O stretch ~1715 cm⁻¹ and C-O stretch ~1240 cm⁻¹), and an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity and substitution pattern, with the simplified signal sets confirming the C₂ᵥ symmetry of the 1,3,5-substituted aromatic core. This comprehensive guide serves as a robust reference for the characterization of this important chemical building block.

References

-

Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of C13-NMR Interpretation. [Link]

-

Hindawi. (2015). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. [Link]

-

The Royal Society of Chemistry. (2014). Supporting information for a related publication. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of 3c. [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-, ethyl ester. NIST Chemistry WebBook. [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl p-bis(2-hydroxyethyl)aminobenzoate. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 3,5-Diaminobenzoic acid - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 3,4-Diaminobenzoic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. [Link]

-

ResearchGate. (n.d.). Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents. [Link]

-

King Fahd University of Petroleum & Minerals. (2025). Synthesis of mthis compound. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Diaminobenzoic acid. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Link]

-

Corpus UL. (n.d.). FOURIER-TRANSFORM INFRARED SPECTROSCOPY OF ETHYL LACTATE. [Link]

Sources

- 1. This compound | C9H12N2O2 | CID 74765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. rsc.org [rsc.org]

- 10. web.mnstate.edu [web.mnstate.edu]

A Researcher's Guide to Sourcing Ethyl 3,5-diaminobenzoate: From Supplier Selection to Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ethyl 3,5-diaminobenzoate in Synthesis

This compound (CAS No. 1949-51-5) is a versatile aromatic amine derivative that serves as a pivotal building block in the synthesis of a wide array of complex molecules.[1] Its unique structure, featuring two reactive amino groups and an ethyl ester moiety, makes it an essential intermediate in the development of novel pharmaceuticals, agrochemicals, and specialized polymers.[1][2] In the realm of drug discovery, this compound is frequently utilized in the synthesis of targeted therapies, including antibacterial and anticancer agents, where its structural features contribute to the desired biological activity.[2] Furthermore, its application extends to enhancing the solubility and stability of final drug products.[1] Given its significance, the selection of a reliable commercial source for this compound is a critical first step in any research and development endeavor, directly impacting the reproducibility and success of experimental outcomes.

Navigating the Supplier Landscape: A Comparative Analysis

The commercial availability of this compound is robust, with numerous suppliers catering to the research and bulk chemical markets. However, the quality, purity, and documentation can vary significantly between vendors. Below is a comparative table of prominent suppliers.

| Supplier | Typical Purity | Available Quantities | Noteworthy Information |

| Sigma-Aldrich (distributing for Ambeed) | ≥95% | Gram to multi-gram scale | Provides detailed safety information and access to Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[3] |

| Chem-Impex | ≥95% (by NMR) | Gram to multi-gram scale | Highlights the compound's role in enhancing solubility and stability in drug development.[1] |

| J&K Scientific | Not specified | Gram to multi-gram scale | Mentions its application in the synthesis of pharmaceuticals targeting bacterial infections and cancer.[2] |

| Ivy Fine Chemicals | Not specified | Milligram to multi-gram and bulk quantities | Offers a range of package sizes suitable for initial screening to scale-up.[4] |

| Sunway Pharm Ltd | 97% | Milligram to multi-gram scale | Provides pricing for various quantities and notes that products are for scientific research use only.[5] |

The Imperative of Quality: A Framework for Supplier and Material Evaluation

In drug development, the purity and consistency of starting materials are paramount.[6] Impurities can lead to failed experiments, misleading biological data, and significant delays in research timelines. Therefore, a systematic approach to supplier and incoming material evaluation is essential.

Pillar 1: Supplier Due Diligence

Before placing an order, a thorough evaluation of the potential supplier is crucial. This initial screening process helps to mitigate risks associated with product quality and supply chain reliability.

Step-by-Step Supplier Evaluation Protocol:

-

Assess Reputation and Industry Standing: Seek out suppliers with a proven track record in the pharmaceutical and fine chemical sectors. Look for reviews and testimonials from other researchers.

-

Verify Documentation Practices: Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for their products.[6][7] The absence of this documentation is a significant red flag.

-

Evaluate Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications and handling.[3]

-

Inquire about Quality Management Systems: For larger or long-term projects, inquire if the supplier operates under a quality management system such as ISO 9001.[7]

-

Request Information on Batch Consistency: Consistency between batches is crucial for the reproducibility of research.[6] Inquire about the supplier's measures to ensure batch-to-batch consistency.

Pillar 2: Incoming Material Verification

Upon receipt of this compound, it is imperative to conduct an in-house quality control check. This self-validating system ensures that the material meets the required specifications for your intended application.

Experimental Protocol: Incoming Material Quality Control

-

Documentation Review:

-

Visual Inspection:

-

Observe the physical appearance of the material. This compound is typically a solid.[3] Note any discoloration or deviation from a homogenous powder.

-

-

Analytical Testing (Recommended):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain a ¹H NMR spectrum and compare it to a reference spectrum or the expected chemical shifts to confirm the compound's identity and assess for impurities.

-

High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity of the material with a higher degree of accuracy.

-

Safe Handling and Storage of this compound

As an aromatic amine, this compound requires careful handling to minimize exposure and maintain its integrity. Aromatic amines as a class can be toxic and may have carcinogenic properties.[8][9][10]

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place.[3][11]

-

Keep in a dark place at room temperature.[3]

-

Amines are hygroscopic and can absorb moisture from the air, which may lead to degradation.[11]

Handling:

-

Always work in a well-ventilated area, preferably a fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Avoid inhalation of dust or vapors.[12]

-

Prevent contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.

-

Follow all institutional and national safety guidelines for handling chemicals.

Conclusion: A Foundation for Successful Research

The quality of starting materials is a cornerstone of robust and reproducible scientific research. For a critical building block like this compound, a diligent and systematic approach to sourcing and quality control is not merely a procedural formality but a fundamental aspect of scientific integrity. By carefully selecting suppliers, rigorously verifying the quality of incoming materials, and adhering to safe handling practices, researchers can build a solid foundation for their drug discovery and development efforts, ultimately accelerating the path to innovation.

References

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

- Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

- Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

-

SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

-

Chemical Express. (n.d.). Ultimate Guide to Purchasing the Right Chemical Products. Retrieved from [Link]

- Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 1949-51-5]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | 1949-51-5 [sigmaaldrich.com]

- 4. ivychem.com [ivychem.com]

- 5. This compound - CAS:1949-51-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. How to Choose Research Chemicals: A Complete Buyer's Guide [smartbuy.alibaba.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. international.skcinc.com [international.skcinc.com]

Methodological & Application